N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide
Description
Properties
CAS No. |
139443-20-2 |
|---|---|
Molecular Formula |
C11H9ClN2O4S |
Molecular Weight |
300.72 g/mol |
IUPAC Name |
N-(2-chlorophenyl)sulfonyl-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O4S/c1-7-6-9(13-18-7)11(15)14-19(16,17)10-5-3-2-4-8(10)12/h2-6H,1H3,(H,14,15) |
InChI Key |
UKHVVTODYOUGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chlorophenyl)sulfonyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 5-methylisoxazole-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic displacement with various amines and oxygen nucleophiles:
Table 1: Substitution reactions at the sulfonyl group
Key observations:
-
Steric hindrance from the 2-chlorophenyl group reduces reaction rates compared to para-substituted analogs .
-
Reactions with primary amines proceed faster than secondary amines due to reduced steric effects .
Cyclization Reactions
The carboxamide moiety participates in cyclodehydration reactions to form heterocyclic systems:
Robinson–Gabriel cyclization
Treatment with phosphoryl trichloride (POCl₃) induces intramolecular cyclization:
textN-acyl-α-amino ketone → 1,3-oxazole derivative
-
Reaction temperature: 110°C (reflux in toluene)
-
Key spectral evidence:
Hydrolysis and Oxidation
The isoxazole ring demonstrates selective reactivity under acidic and oxidative conditions:
Table 2: Degradation products
| Condition | Major Product | Analytical Confirmation | Source |
|---|---|---|---|
| 6M HCl, reflux | 5-methylisoxazole-3-carboxylic acid | HRMS: m/z 156.0423 [M+H]⁺ | |
| KMnO₄, H₂O, 60°C | Sulfone derivative | ¹H NMR: δ 8.21 (s, SO₂CH₃) |
Notable characteristics:
-
The sulfonyl group remains intact during hydrolysis below 80°C
-
Oxidation preferentially targets the methyl group on the isoxazole ring
Coordination Chemistry
The sulfonyl oxygen and carboxamide carbonyl form stable complexes with transition metals:
Table 3: Metal complexation data
| Metal Salt | Ligand Ratio | Application | Stability Constant (logβ) | Source |
|---|---|---|---|---|
| Cu(II)Cl₂ | 1:2 | Antimicrobial enhancement | 12.4 ± 0.3 | |
| Fe(III)NO₃ | 1:1 | Oxidation catalysis | 9.8 ± 0.2 |
Complexation induces:
Scientific Research Applications
N-((2-Chlorophenyl)sulfonyl)-5-methylisoxazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-Chlorophenyl)sulfonyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)benzenesulfonamide
- 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((2-chlorophenyl)sulfonyl)acetamide
Uniqueness
N-((2-Chlorophenyl)sulfonyl)-5-methylisoxazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Q & A
Basic: What are the key methodological considerations for synthesizing N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide?
Answer:
The synthesis typically involves coupling reactions to form the sulfonamide and oxazole-carboxamide moieties. Critical steps include:
- Amide Coupling : Use of coupling agents like EDCI or HOBt to activate carboxylic acids (e.g., 5-methylisoxazole-3-carboxylic acid) for reaction with sulfonamide intermediates .
- Purification : Silica gel chromatography or preparative HPLC (e.g., C18 columns with acetonitrile/water gradients) ensures high purity (>95%). For example, analogs in related studies achieved 99.7% purity via preparative HPLC .
- Reaction Monitoring : Thin-layer chromatography (TLC) or LC-MS tracks intermediate formation and minimizes side products like unreacted starting materials .
Basic: How is the compound’s purity and structural integrity validated in academic research?
Answer:
Standard analytical workflows include:
- HPLC : Reversed-phase methods (e.g., 0.1% TFA in water/acetonitrile) quantify purity (>99% in optimized syntheses) .
- NMR Spectroscopy : 1H and 13C NMR confirm structural assignments. For example, oxazole protons resonate at δ 6.54–7.58 ppm, while sulfonamide NH appears as broad singlets (δ ~10.2 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ for C18H15Cl2N2O4: calcd 393.0403, observed 393.0406) .
Advanced: How can researchers analyze the compound’s stability under physiological conditions?
Answer:
- Hydrolysis Studies : Incubate with esterases (e.g., porcine liver esterase) at 37°C to mimic metabolic activation. For analogs like UTL-5g, hydrolysis yields active metabolites (e.g., 5-methylisoxazole-3-carboxylic acid and 2,4-dichloroaniline), monitored via LC-MS .
- pH Stability : Test solubility and degradation in buffers (pH 1–7.4) over 24–72 hours. Oxazole rings are generally stable, but sulfonamide bonds may hydrolyze under strongly acidic/basic conditions .
Advanced: What strategies are used to explore structure-activity relationships (SAR) for this compound?
Answer:
- Substituent Variation : Modify the chlorobenzene-sulfonyl or oxazole-carboxamide groups. For example:
- Phenyl vs. Methyl on Oxazole : Replacing 5-methyl with 5-phenyl (as in compound 36b) increased logP but reduced solubility, impacting bioactivity .
- Methoxy vs. Hydroxy on Benzyl : Demethylation (e.g., 36a → 37a) enhanced hydrogen-bonding potential, improving target engagement in enzyme inhibition assays .
- Biological Assays : Test analogs against targets like enoyl-acyl carrier protein reductase (FabI) or inflammatory mediators to correlate structural changes with IC50 values .
Advanced: How can researchers design in vivo studies to evaluate therapeutic potential?
Answer:
- Prodrug Activation : If the compound acts as a prodrug (e.g., requiring esterase-mediated hydrolysis), measure metabolite levels in plasma/tissues via LC-MS/MS .
- Dose Optimization : Conduct pharmacokinetic studies in rodent models to determine bioavailability, half-life, and maximum tolerated dose (MTD). For analogs, MTDs ranged from 50–200 mg/kg .
- Disease Models : Use demyelination or inflammation models (e.g., EAE in rats) to assess efficacy. Monitor biomarkers like TNF-α or myeloperoxidase activity .
Basic: What are common synthetic impurities, and how are they mitigated?
Answer:
- Unreacted Intermediates : Residual 5-methylisoxazole-3-carboxylic acid or sulfonyl chlorides. Purify via recrystallization (e.g., methanol/water) or column chromatography .
- Byproducts : Chlorinated side products from harsh reaction conditions. Optimize temperature (e.g., 0°C for LiAlH4 reductions) and stoichiometry .
- Quality Control : Use HPLC-UV at 254 nm to detect impurities >0.1% .
Advanced: How can crystallographic studies enhance understanding of target interactions?
Answer:
- Fragment Screening : Co-crystallize the compound with target proteins (e.g., FAD-dependent oxidoreductases) to identify binding motifs. For example, oxazole rings may engage in π-stacking with aromatic residues .
- Electron Density Maps : Resolve sulfonamide and oxazole moieties at 1.5–2.0 Å resolution to guide mutagenesis studies (e.g., Ala scanning of binding pockets) .
Basic: What analytical techniques confirm the compound’s configuration and stereochemistry?
Answer:
- X-ray Crystallography : Resolve absolute configuration for chiral centers (if present). Analogous compounds showed planar oxazole rings and tetrahedral sulfonamide geometry .
- Circular Dichroism (CD) : Detect conformational changes in chiral environments (e.g., protein binding) .
Advanced: How can computational docking predict the compound’s mechanism of action?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., DNA polymerase or viral proteases). Key interactions include:
- Sulfonamide oxygen hydrogen-bonding with catalytic residues.
- Chlorobenzene group occupying hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates robust interactions) .
Advanced: What methodologies optimize bioactivity through substituent engineering?
Answer:
- Bioisosteric Replacement : Replace the 2-chlorobenzene group with 2,4-dichlorophenyl (improved steric fit) or cyclopropyl (reduced toxicity) .
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or methoxy) to enhance solubility without compromising membrane permeability. For example, compound 37a (logP 3.2) showed better aqueous solubility than 36a (logP 4.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
